Methyl 3-amino-6-fluoro-2-methoxybenzoate
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Overview
Description
Methyl 3-amino-6-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 6-position, and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-6-fluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the reaction of 3-amino-6-fluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to form amines or other reduced products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.
Scientific Research Applications
Methyl 3-amino-6-fluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-6-fluoro-2-methoxybenzoate: Unique due to the presence of both amino and fluorine groups.
Methyl 3-amino-2-methoxybenzoate: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
Methyl 3-amino-6-fluoro-2-hydroxybenzoate: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of an amino group, a fluorine atom, and a methoxy group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-amino-6-fluoro-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIXBTNLXLNCFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)OC)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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